Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonylamino group and a methyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate typically involves the protection of the amino group on the piperidine ring with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified to form the methyl ester. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group on the piperidine ring is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alkyl halides under appropriate conditions.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The piperidine ring can interact with biological receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylate: Similar structure but with a tert-butoxycarbonyl protecting group.
Ethyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Uniqueness
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity. The presence of the benzyloxycarbonyl group offers protection during synthetic transformations, while the piperidine ring contributes to its potential biological interactions.
Properties
IUPAC Name |
methyl (2S,4S)-4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLASEBQWDFQNFF-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743208 |
Source
|
Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255664-48-2 |
Source
|
Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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